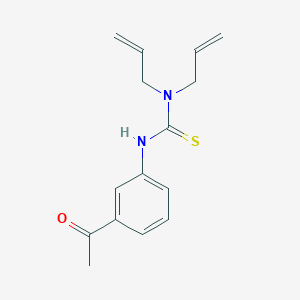![molecular formula C13H16ClNOS B5814828 2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s by Pfizer, and its structure is similar to that of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP 55,940 has been found to have a high affinity for cannabinoid receptors in the brain, making it a valuable tool for studying the endocannabinoid system and its effects on various physiological processes.
Mécanisme D'action
CP 55,940 works by binding to cannabinoid receptors in the brain and other parts of the body. It has a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. When CP 55,940 binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
CP 55,940 has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and effects on appetite and metabolism. It has also been shown to affect the cardiovascular system, with both vasodilatory and vasoconstrictive effects reported in different studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CP 55,940 in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. It has also been found to have a wide range of physiological effects, making it useful in a variety of research areas. However, CP 55,940 is a potent compound that must be handled with care, and its use in animal studies may raise ethical concerns.
Orientations Futures
There are many potential future directions for research involving CP 55,940. One area of interest is the development of new drugs that target the endocannabinoid system, based on the structure of CP 55,940. Another area of research is the study of the effects of CP 55,940 on different physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the potential risks and benefits of using CP 55,940 in clinical settings.
Méthodes De Synthèse
The synthesis of CP 55,940 involves several steps, including the reaction of 4-chlorothiophenol with cyclopentylmagnesium bromide to form the corresponding cyclopentylthiol. This is followed by the reaction of the cyclopentylthiol with 2-bromoacetyl chloride to form the desired product. The synthesis of CP 55,940 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CP 55,940 has been used in a wide range of scientific research studies, including those related to the endocannabinoid system, pain management, and addiction. It has been found to have analgesic properties, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYZBKVHEDPSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)



![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)